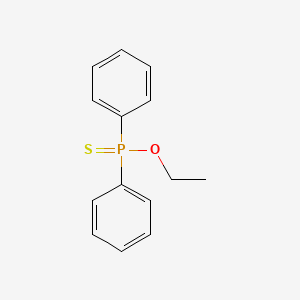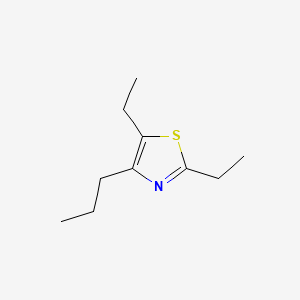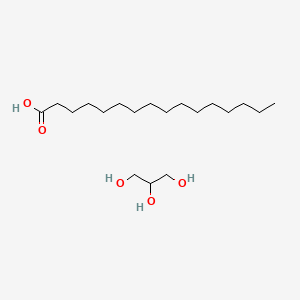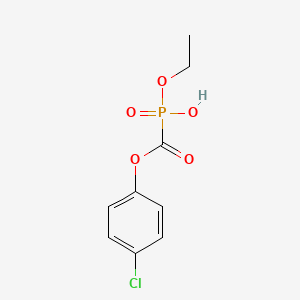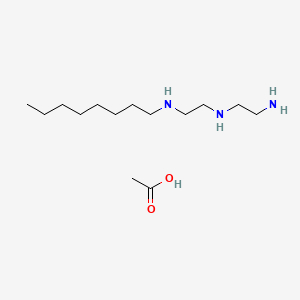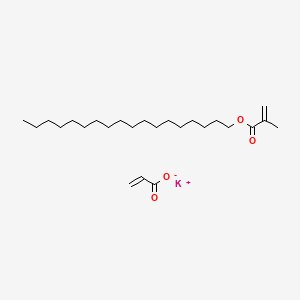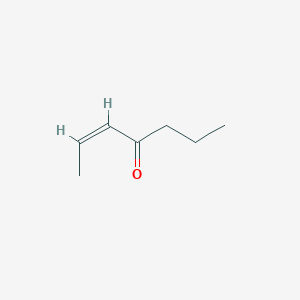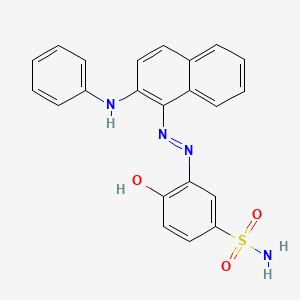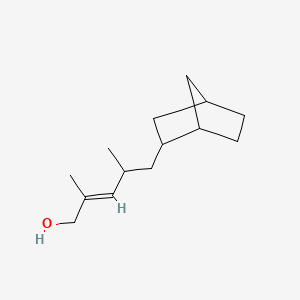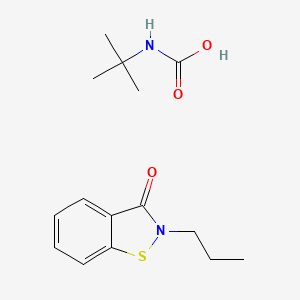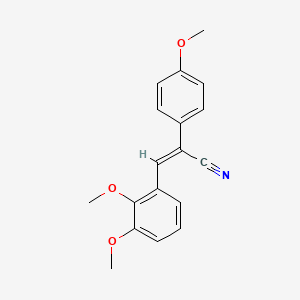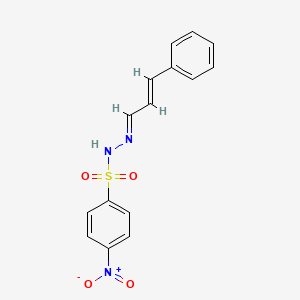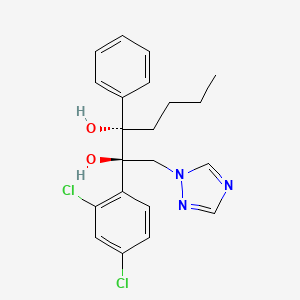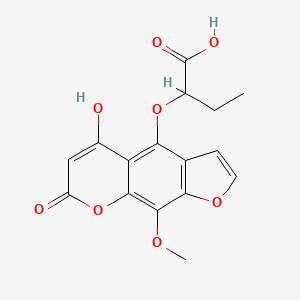
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid is a complex organic compound that belongs to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furochromenone core, which is a fused ring system consisting of a furan ring and a chromenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups can be carried out using reagents such as hydrogen peroxide and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the furochromenone core with butanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid can be compared with other furanocoumarins, such as:
Psoralen: Known for its use in phototherapy for skin disorders.
Bergapten: Exhibits similar biological activities but differs in its substitution pattern.
Xanthotoxin: Another furanocoumarin with distinct therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
86026-90-6 |
|---|---|
Molekularformel |
C16H14O8 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
2-(5-hydroxy-9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxybutanoic acid |
InChI |
InChI=1S/C16H14O8/c1-3-9(16(19)20)23-12-7-4-5-22-13(7)15(21-2)14-11(12)8(17)6-10(18)24-14/h4-6,9,17H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
XWQGFNIXKZBIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC1=C2C(=CC(=O)OC2=C(C3=C1C=CO3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


